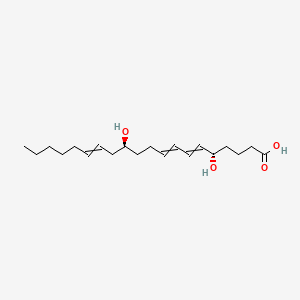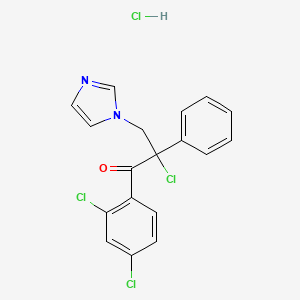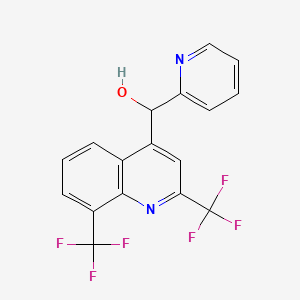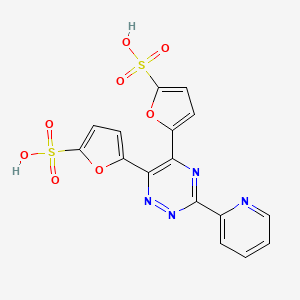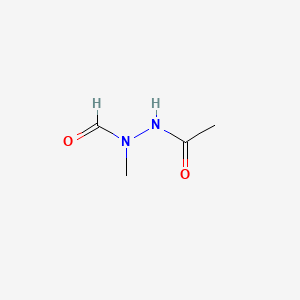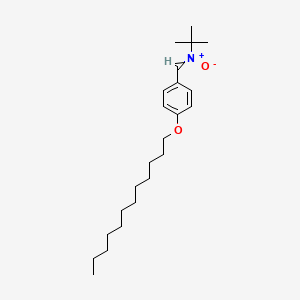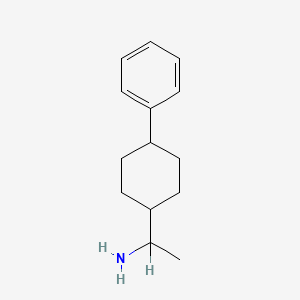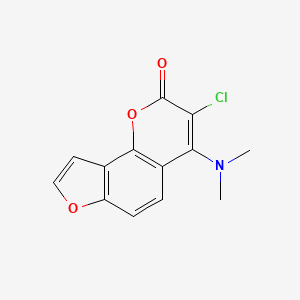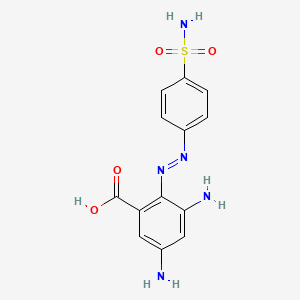
Sulfachrysoidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfachrysoidin ist ein synthetischer Azofarbstoff und ein Derivat von Sulfanilamid. Es ist bekannt für seine antibakteriellen Eigenschaften und wurde in verschiedenen medizinischen und industriellen Anwendungen eingesetzt. Die Verbindung hat die Summenformel C₁₃H₁₃N₅O₄S und ein Molekulargewicht von 335,34 g/mol .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Sulfachrysoidin wird durch eine Diazotierungsreaktion synthetisiert, gefolgt von einer Kupplung mit einem Sulfanilamid-Derivat. Der allgemeine Syntheseweg umfasst die folgenden Schritte:
Diazotierung: Anilin wird unter Verwendung von Natriumnitrit und Salzsäure bei niedrigen Temperaturen diazotiert, um ein Diazoniumsalz zu bilden.
Kupplungsreaktion: Das Diazoniumsalz wird dann unter alkalischen Bedingungen mit einem Sulfanilamid-Derivat gekoppelt, um Sulfachrysoidin zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Sulfachrysoidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet eine präzise Steuerung der Temperatur, des pH-Werts und der Reaktionszeit, um das gewünschte Produkt zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfachrysoidine is synthesized through a diazotization reaction followed by coupling with a sulfanilamide derivative. The general synthetic route involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfanilamide derivative under alkaline conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sulfachrysoidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Produkte zu bilden.
Reduktion: Die Reduktion der Azogruppe führt zur Bildung der entsprechenden Amine.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden beispielsweise Natriumdithionit und Zinkstaub in sauren Bedingungen verwendet.
Substitution: Elektrophile Substitutionsreaktionen können mit Reagenzien wie Halogenen und Nitrierungsmitteln durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Die Produkte variieren je nach Oxidationsmittel, umfassen aber im Allgemeinen Sulfonsäuren und Nitroverbindungen.
Reduktion: Die Hauptprodukte sind aromatische Amine.
Substitution: Es werden substituierte aromatische Verbindungen gebildet, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Sulfachrysoidin wurde eingehend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Wird als Reagenz in der analytischen Chemie zum Nachweis bestimmter Metallionen verwendet.
Biologie: Wird auf seine antibakteriellen Eigenschaften und seine potenzielle Verwendung bei der Behandlung bakterieller Infektionen untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Chemotherapie und als antibakterielles Mittel untersucht.
Industrie: Wird als Farbstoff in der Textilindustrie und zum Färben von Kunststoffen und anderen Materialien verwendet.
Wirkmechanismus
Sulfachrysoidin übt seine antibakterielle Wirkung aus, indem es die Synthese von Folsäure in Bakterien hemmt. Es konkurriert mit Para-Aminobenzoesäure (PABA) um die aktive Stelle des Enzyms Dihydropteroatsynthase und verhindert so die Bildung von Dihydrofolsäure, einer Vorstufe von Folsäure. Diese Hemmung stört die bakterielle DNA-Synthese und Zellteilung, was zum Absterben von Bakterienzellen führt .
Wirkmechanismus
Sulfachrysoidine exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sulfanilamid: Die Stammverbindung von Sulfachrysoidin, ebenfalls als antibakterielles Mittel eingesetzt.
Sulfapyridin: Ein weiteres Sulfonamid-Derivat mit ähnlichen antibakteriellen Eigenschaften.
Sulfasalazin: Eine Verbindung, die zur Behandlung von entzündlichen Darmerkrankungen und rheumatoider Arthritis eingesetzt wird.
Einzigartigkeit
Sulfachrysoidin ist aufgrund seiner Azofarbstoffstruktur einzigartig, die ihm besondere chemische und physikalische Eigenschaften verleiht. Seine Fähigkeit, sowohl als Farbstoff als auch als antibakterielles Mittel zu wirken, macht es für verschiedene Anwendungen vielseitig einsetzbar .
Eigenschaften
CAS-Nummer |
485-41-6 |
|---|---|
Molekularformel |
C13H13N5O4S |
Molekulargewicht |
335.34 g/mol |
IUPAC-Name |
3,5-diamino-2-[(4-sulfamoylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H13N5O4S/c14-7-5-10(13(19)20)12(11(15)6-7)18-17-8-1-3-9(4-2-8)23(16,21)22/h1-6H,14-15H2,(H,19,20)(H2,16,21,22) |
InChI-Schlüssel |
ZELCNSAUMHNSSU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2N)N)C(=O)O)S(=O)(=O)N |
Key on ui other cas no. |
485-41-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



